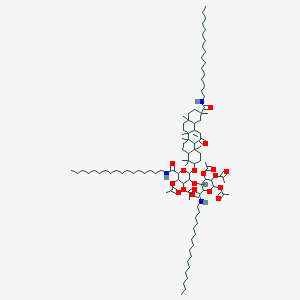
2,3-Dimethoxythiobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxythiobenzamide is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzamide, characterized by the presence of two methoxy groups and a thiocarbonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxythiobenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid. The synthetic route typically involves the following steps:
Conversion to Acid Chloride: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Thiobenzamide: The acid chloride is then reacted with ammonium thiocyanate (NH4SCN) in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
2,3-Dimethoxythiobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Applications De Recherche Scientifique
2,3-Dimethoxythiobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antioxidant and antibacterial activities.
Material Science: The compound’s unique structure makes it a versatile scaffold for designing new materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 2,3-dimethoxythiobenzamide involves its interaction with biological targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxythiobenzamide can be compared with other benzamide derivatives such as:
2,3-Dimethoxybenzamide: Lacks the thiocarbonyl group, resulting in different chemical reactivity and biological activity.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group, which alter its physical and chemical properties compared to this compound.
Propriétés
IUPAC Name |
2,3-dimethoxybenzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGVGAHINKAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366202 |
Source


|
| Record name | 2,3-Dimethoxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145736-64-7 |
Source


|
| Record name | 2,3-Dimethoxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145736-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)






